![molecular formula C10H16F3NO4 B11756489 1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid](/img/structure/B11756489.png)
1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid
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Overview
Description
This compound is a trifluoroacetic acid (TFA) salt of a methanamine derivative featuring a hexahydrofuro[2,3-b]furan backbone with a methyl substituent at the 6a-position. The stereochemistry (3As,6as) indicates a specific spatial arrangement critical to its chemical and biological properties. Such bicyclic furofuran scaffolds are common in pharmaceuticals due to their rigidity and ability to mimic natural substrates in enzymatic interactions. The TFA counterion enhances solubility, a standard formulation strategy for amine-containing drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Pharmacological Applications
- Antiviral Activity :
-
Enzyme Inhibition :
- Interaction studies could focus on the compound's binding affinity with enzymes involved in viral replication or other cellular processes. Preliminary studies are essential for understanding its therapeutic potential and safety profile.
- Synthesis of Bioactive Compounds :
Synthetic Pathways
The synthesis of 1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid can involve several methods focusing on stereoselectivity and yield optimization. Typical synthetic routes include:
- Amination Reactions : Utilizing various amine coupling strategies to form the methanamine group.
- Furan Derivative Modifications : Employing reactions typical for furan derivatives to modify the compound for biological testing or further synthetic applications.
Case Studies and Research Findings
- Antimicrobial Activity :
- Pharmacokinetic Studies :
Mechanism of Action
The mechanism of action of 1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous molecules:
Key Observations:
Structural Diversity :
- The target compound’s methanamine group distinguishes it from hydroxyl- or carbamate-functionalized analogs (e.g., 156928-09-5, 799241-85-3). These functional groups influence reactivity and binding to biological targets .
- Stereochemistry variations (e.g., 3As vs. 3R in darunavir intermediates) significantly alter pharmacokinetic profiles and potency .
Synthetic Relevance: Compounds like 1-[1-(oxan-4-yl)azetidin-3-yl]methanamine; bis(trifluoroacetic acid) highlight the use of TFA salts to improve solubility, a strategy shared with the target compound .
Biological Implications: Furofuran derivatives (e.g., darunavir intermediates) exhibit antiviral activity by inhibiting proteases. The target compound’s methyl group may enhance metabolic stability compared to hydroxyl analogs . Heterocyclic amines like IQ () demonstrate carcinogenicity, but the target compound’s fused furofuran system likely reduces such risks due to distinct metabolic pathways .
Research Findings and Challenges
- Stereochemical Sensitivity : The (3As,6as) configuration in the target compound may confer unique binding properties compared to (3R,3aS,6aR) isomers, as seen in darunavir synthesis .
- Limited Direct Data: No explicit pharmacological studies on the target compound were found. Conclusions are inferred from structurally related molecules.
- Analytical Challenges: Differentiation of stereoisomers requires advanced techniques (e.g., X-ray crystallography, NMR), as noted in and .
Biological Activity
1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid is a complex organic compound notable for its potential biological activities. The compound features a hexahydrofuro[2,3-b]furan moiety and a methanamine group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is C10H16F3NO4, with a molecular weight of approximately 293.24 g/mol. The trifluoroacetic acid component enhances solubility and stability, making it suitable for various chemical environments. The structural representation is as follows:
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors involved in cellular processes. Preliminary studies suggest that this compound may exhibit:
- Antiviral Properties : Similar compounds have shown efficacy against viral replication mechanisms, indicating potential antiviral applications.
- Enzyme Inhibition : The methanamine structure may interact with enzymes critical in metabolic pathways.
Comparative Studies
A comparison with structurally similar compounds reveals unique biological activities attributed to the specific stereochemistry and functional groups present in this compound.
Compound Name | Structure | Notable Features |
---|---|---|
Darunavir | Darunavir Structure | HIV protease inhibitor |
Hexahydrofuro[2,3-b]furan derivatives | Hexahydrofuro Structure | Potential antiviral properties |
Other methanamine derivatives | Methanamine Structure | General reactivity as amines |
Case Studies
- Antiviral Activity : A study examining the antiviral properties of hexahydrofuro derivatives found that certain modifications can enhance their efficacy against viral targets. The presence of the trifluoroacetic acid moiety was suggested to improve solubility and bioavailability in cellular environments .
- Enzyme Interaction : Research focused on enzyme binding affinities indicated that compounds with similar furan structures could inhibit key metabolic enzymes involved in disease pathways. Further studies are needed to quantify the binding affinity and inhibition rates for this specific compound .
Synthesis Methods
The synthesis of this compound can be achieved through various methods that emphasize stereoselectivity and yield optimization. Notably:
- Stereoselective Synthesis : Methods utilizing sugar derivatives as starting materials have shown promise in achieving high optical purity .
- Reactivity Studies : The compound's reactivity has been explored through typical reactions for amines and furan derivatives, which are essential for modifying the compound for biological testing .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine, and how is trifluoroacetic acid integrated into the process?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, tetrachloromonospirophosphazene intermediates react with carbazolyldiamines in THF under inert conditions, with triethylamine as a base to neutralize HCl byproducts . Trifluoroacetic acid (TFA) is often used in deprotection steps (e.g., removing Boc groups) or as a counterion in salt formation. In one protocol, TFA is added to a dichloromethane solution at 0°C, followed by gradual warming to room temperature for 12–24 hours to yield the final amine-TFA salt .
Q. How is the stereochemical integrity of the hexahydrofurofuran core validated during synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry, as seen in studies where crystal structures resolved the (3As,6as) configuration . Complementary techniques include optical rotation measurements and chiral HPLC. For intermediates, 1H- and 13C-NMR can identify diastereotopic protons or coupling constants indicative of rigid bicyclic systems .
Q. What analytical methods are recommended for purity assessment of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 19F-NMR (for TFA counterion detection) are critical. Thin-layer chromatography (TLC) with iodine or UV visualization monitors reaction progress, while reversed-phase HPLC with a C18 column and acetonitrile/water gradients quantifies purity (>98% for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR data and X-ray crystallography results for this compound?
- Methodological Answer : Discrepancies often arise from dynamic conformational changes in solution vs. solid-state rigidity. For example, NMR may show averaged signals due to ring puckering, whereas X-ray provides static snapshots. To address this:
- Perform variable-temperature NMR to identify fluxional behavior.
- Use NOESY/ROESY to correlate spatial proximities in solution.
- Compare computational models (DFT or MD simulations) with experimental data .
Q. What strategies optimize reaction yields when synthesizing derivatives with bulky substituents on the methanamine group?
- Methodological Answer : Steric hindrance can reduce coupling efficiency. Mitigation approaches include:
- Using polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility.
- Employing microwave-assisted synthesis to accelerate reaction kinetics.
- Introducing protecting groups (e.g., Fmoc or Alloc) to temporarily shield reactive sites during intermediate steps .
Q. How does the trifluoroacetic acid counterion influence the compound’s biological activity in cellular assays?
- Methodological Answer : TFA can non-specifically interact with cellular membranes or proteins, leading to artifactual results. To isolate true activity:
- Replace TFA with biocompatible counterions (e.g., acetate or citrate) via ion-exchange chromatography.
- Include TFA-only controls in dose-response experiments.
- Validate target engagement using SPR or ITC to measure binding affinity independent of counterion effects .
Q. What are the key challenges in scaling up the synthesis of this compound for in vivo studies, and how are they addressed?
- Methodological Answer : Critical issues include:
- Byproduct Formation : Optimize stoichiometry and reaction time via DoE (Design of Experiments).
- Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography for large batches.
- Stability : Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the furofuran ring) .
Q. Data Contradiction Analysis
Q. Conflicting bioactivity results between enzymatic assays and cell-based models: How to troubleshoot?
- Methodological Answer : Differences may stem from poor cellular permeability or efflux pump interactions. Steps to resolve:
- Measure logP (octanol/water) to assess lipophilicity; modify with prodrug strategies if logP < 1.
- Use P-glycoprotein inhibitors (e.g., verapamil) to test efflux involvement.
- Perform intracellular concentration quantification via LC-MS/MS .
Q. Discrepancies in reported 1H-NMR shifts across studies: What factors contribute to this variability?
- Methodological Answer : Variations arise from:
- Solvent Effects : Deuterated solvents (CDCl3 vs. D2O) alter hydrogen bonding.
- pH Sensitivity : Amine protonation states shift peaks (e.g., δ 1.5–2.5 ppm for NH3+ vs. δ 3.0–3.5 ppm for NH2).
- Impurity Artifacts : Residual solvents (e.g., THF or EtOAc) may overlap with target signals. Always report solvent, temperature, and calibration standards .
Q. Safety and Handling
Q. What are the critical safety considerations when handling trifluoroacetic acid in this compound’s synthesis?
Properties
Molecular Formula |
C10H16F3NO4 |
---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
(6a-methyl-2,3,4,5-tetrahydrofuro[2,3-b]furan-3a-yl)methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H15NO2.C2HF3O2/c1-7-8(6-9,2-4-10-7)3-5-11-7;3-2(4,5)1(6)7/h2-6,9H2,1H3;(H,6,7) |
InChI Key |
XTBQLJODIPXKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(CCO1)(CCO2)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.